molecular formula C23H25N3O3 B11151995 3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazoline-2,4(1H,3H)-dione

3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11151995
M. Wt: 391.5 g/mol
InChI Key: SSKCDTUANZHXHS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylpiperidine moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-BENZYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a tetrahydroquinazoline core and a benzylpiperidine moiety. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-16(26-22(28)19-9-5-6-10-20(19)24-23(26)29)21(27)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,24,29)/t16-/m0/s1

InChI Key

SSKCDTUANZHXHS-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=O

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.